molecular formula C3H8O4S B3057487 Sulfuric acid, ethyl methyl ester CAS No. 814-40-4

Sulfuric acid, ethyl methyl ester

Cat. No. B3057487
CAS RN: 814-40-4
M. Wt: 140.16 g/mol
InChI Key: JKLNYGDWYRKFKR-UHFFFAOYSA-N
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Description

Sulfuric acid, ethyl methyl ester, also known as ethyl methyl sulfate , is a chemical compound with the molecular formula C₃H₈O₅S . It is an ester formed by the reaction of sulfuric acid (H₂SO₄) with ethyl alcohol (ethanol) and methyl alcohol (methanol) . This colorless liquid has a pungent odor and is commonly used in organic synthesis and industrial processes .

Scientific Research Applications

Alpha-Sulfonation of Alkyl Esters

Smith and Stirton (1967) explored the alpha-sulfonation of alkyl esters, including methyl and ethyl esters of palmitic or stearic acid. They used liquid sulfur trioxide for direct sulfonation, achieving yields of esters RCH-(SO3Na)CO2R. This process is significant for chemical synthesis and industrial applications (Smith & Stirton, 1967).

Rapid Low-Temperature Method for Fatty Acid Methyl Esters

McGinnis and Dugan (1965) developed a rapid method for preparing methyl esters of fatty acids using a sulfuric acid complex. This method is noteworthy for its speed and completeness, without altering the fatty acids, making it valuable for chromatographic analysis of fats (McGinnis & Dugan, 1965).

Sulfamic Acid in Esterification

D’Oca et al. (2012) used sulfamic acid for synthesizing fatty acid methyl and ethyl esters. This study highlights the efficiency of this method in producing high yields of fatty acid alkyl esters, demonstrating its potential in green chemistry (D’Oca et al., 2012).

Free Fatty Acids and Ethyl Esters in Musts and Wines

Gallart et al. (1997) developed a method for analyzing free fatty acids and their ethyl esters in musts and wines. This research provides insights into the influence of these compounds on the flavor and foam properties of wine, using sulfuric acid as a derivative reagent (Gallart et al., 1997).

Sulfuric Acid as a Catalyst in Chemical Synthesis

Tayebi et al. (2011) employed sulfuric acid esters as a catalyst for condensation reactions, demonstrating their utility in organic synthesis. This study contributes to the understanding of sulfuric acid esters in catalysis, showing high yields and recyclability (Tayebi et al., 2011).

Sulfonic Acid Esters in Pharmaceutical Analysis

Colón and Richoll (2005) optimized a method for extracting and determining sulfonic acid esters in pharmaceutical ingredients. Their work provides a reliable analytical procedure for quantifying these compounds, offering an alternative to traditional extraction methods (Colón & Richoll, 2005).

Hydrodeoxygenation of Aliphatic Esters

Ryymin et al. (2009) investigated the hydrodeoxygenation of aliphatic esters, providing insight into the role of sulfur species in this process. This research is important for understanding the mechanisms of sulfur involvement in catalytic reactions (Ryymin et al., 2009).

Future Directions

: Tintrop, L. K., Jochmann, M. A., Beesley, T., Küppers, M., Brunstermann, R., & Schmidt, T. C. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(18), 6473–6483. Link

properties

IUPAC Name

ethyl methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S/c1-3-7-8(4,5)6-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNYGDWYRKFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231081
Record name Sulfuric acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfuric acid, ethyl methyl ester

CAS RN

814-40-4
Record name Sulfuric acid, ethyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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